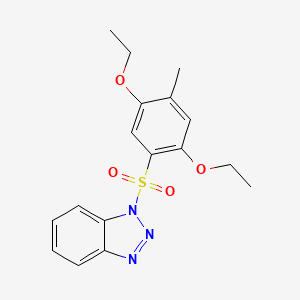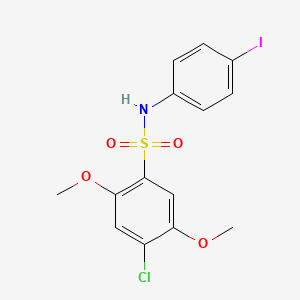
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide, also known as CIPLA-1592, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a sulfonamide derivative and belongs to the class of phenylsulfonamides. It has shown promising results in scientific research studies, particularly in the field of cancer treatment.
作用机制
The mechanism of action of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various other proteins that are essential for cancer cell survival. By inhibiting the activity of HSP90, 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has been shown to exhibit several biochemical and physiological effects in cancer cells. It induces cell death by activating a process called apoptosis, which is a natural mechanism of cell death that occurs in healthy cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of certain enzymes and proteins that are involved in cell division.
实验室实验的优点和局限性
One of the major advantages of using 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent anti-tumor activity against a wide range of cancer cell lines. It has been shown to be effective against both drug-sensitive and drug-resistant cancer cells, making it a promising candidate for further development as a cancer treatment drug. However, one of the limitations of using 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the scientific research of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide. One potential direction is to investigate its efficacy in combination with other cancer treatment drugs to enhance its anti-tumor activity. Another direction is to explore its potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to optimize the synthesis method of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide to improve its solubility and bioavailability.
合成方法
The synthesis of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final product.
科学研究应用
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. Several scientific research studies have demonstrated that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce cell death in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for their survival.
属性
IUPAC Name |
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClINO4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-10-5-3-9(16)4-6-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUQXZOSWAXMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClINO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

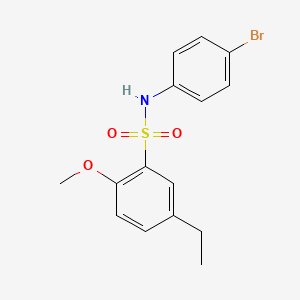
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
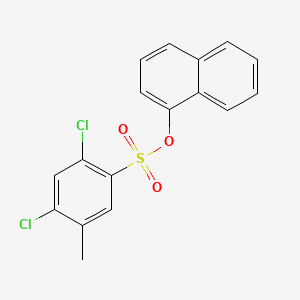
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
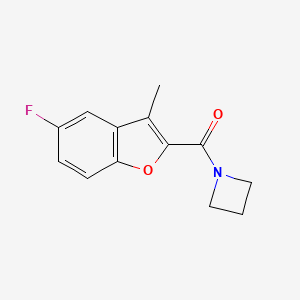
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
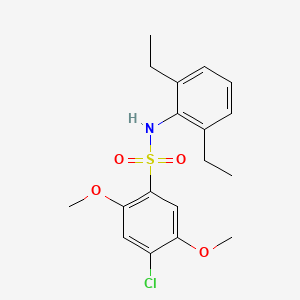

![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
